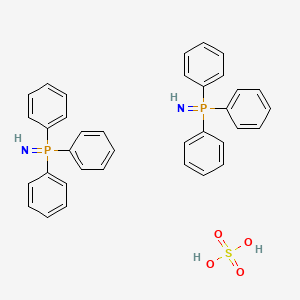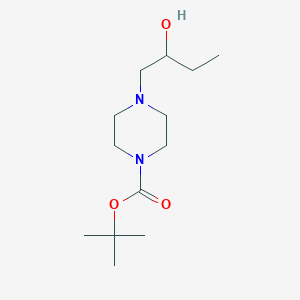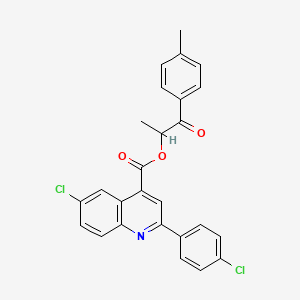
rac-Methamphetamine D5 Hydrochloride; Benzeneethan-a,ss-d2-amine, a-methyl-N-(methyl-d3)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Deoxyephedrine-d5 hydrochloride is a deuterated form of deoxyephedrine, also known as methamphetamine. This compound is a stimulant that affects the central nervous system. The deuterium labeling is used in scientific research to trace the metabolic pathways and understand the pharmacokinetics of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Deoxyephedrine-d5 hydrochloride typically involves the reduction of ephedrine or pseudoephedrine. One common method is the catalytic hydrogenation of ephedrine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium. The reaction is carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of (+/-)-Deoxyephedrine-d5 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve the desired level of deuteration. The final product is purified using crystallization or chromatography techniques to obtain a high-purity compound.
化学反应分析
Types of Reactions
(+/-)-Deoxyephedrine-d5 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated benzaldehyde and other oxidation products.
Reduction: It can be reduced to form deuterated amphetamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Deuterated benzaldehyde and other oxidation products.
Reduction: Deuterated amphetamine.
Substitution: Various deuterated derivatives depending on the nucleophile used.
科学研究应用
(+/-)-Deoxyephedrine-d5 hydrochloride is used extensively in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Biology: Helps in studying the effects of deuterium labeling on biological systems and metabolic processes.
Medicine: Used in pharmacokinetic studies to trace the distribution and elimination of deuterated drugs in the body.
Industry: Employed in the development of new pharmaceuticals and in the study of drug interactions and stability.
作用机制
(+/-)-Deoxyephedrine-d5 hydrochloride exerts its effects by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The deuterium labeling does not significantly alter the mechanism of action but allows researchers to trace the metabolic pathways and understand the pharmacokinetics of the compound. The primary molecular targets are the monoamine transporters, which are responsible for the reuptake of neurotransmitters.
相似化合物的比较
Similar Compounds
Ephedrine: A naturally occurring compound with similar stimulant effects but less potent.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.
Amphetamine: A stimulant with a similar mechanism of action but different chemical structure.
Uniqueness
(+/-)-Deoxyephedrine-d5 hydrochloride is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides a distinct advantage in research applications, as it enables the tracing of the compound’s metabolic pathways without significantly altering its pharmacological properties.
属性
CAS 编号 |
60124-81-4 |
|---|---|
分子式 |
C10H16ClN |
分子量 |
190.72 g/mol |
IUPAC 名称 |
1,2-dideuterio-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3,8D,9D; |
InChI 键 |
TWXDDNPPQUTEOV-QVBWKROHSA-N |
手性 SMILES |
[2H]C(C1=CC=CC=C1)C([2H])(C)NC([2H])([2H])[2H].Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)




![6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12045008.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)


![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12045033.png)
![4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12045051.png)

